N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,4,6-trimethylbenzamide
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Description
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,4,6-trimethylbenzamide is a useful research compound. Its molecular formula is C15H23NO2S and its molecular weight is 281.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, closely related to the compound , was synthesized through the reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol. This process involved various spectroscopic methods for characterization, including 1H NMR, 13C NMR, IR, GC-MS, and was complemented by elemental analysis and X-ray analysis to confirm its structure. The significance of this compound lies in its potential for metal-catalyzed C–H bond functionalization reactions due to its N,O-bidentate directing group, suggesting applications in organic synthesis and material science (Hamad H. Al Mamari, Yousuf Al Lawati, 2019).
Metabolic Transformation and Toxicity
Research on similar compounds, such as the metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds, provides insight into the metabolic stability and potential toxicity of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,4,6-trimethylbenzamide. Such studies indicate that the stability and metabolic pathways of these compounds can significantly influence their biological activity and potential toxicological profiles, highlighting the importance of metabolic studies in understanding the safety and efficacy of chemical compounds (D. Ross et al., 1983).
Environmental Impact and Behavior
The occurrence, fate, and behavior of parabens in aquatic environments have been extensively studied, providing valuable insights into the environmental impact of similar compounds. Parabens, which share structural similarities with this compound, are known for their weak endocrine-disrupting capabilities and persistence in aquatic environments despite wastewater treatment processes. This research underscores the importance of understanding the environmental fate of chemical compounds, including their biodegradability and potential to form more stable and toxic by-products (Camille Haman et al., 2015).
Antimicrobial Applications
The synthesis and antimicrobial screening of derivatives incorporating the thiazole ring, similar to the core structure of this compound, have shown significant promise in the development of new antimicrobial agents. Such studies demonstrate the potential of these compounds to provide valuable therapeutic interventions for microbial diseases, particularly against bacterial and fungal infections, highlighting their significance in pharmaceutical research and development (N. Desai et al., 2013).
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2,4,6-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-10-6-11(2)13(12(3)7-10)14(17)16-8-15(4,18)9-19-5/h6-7,18H,8-9H2,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGHFFSRKBWSQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC(C)(CSC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.